N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S.ClH/c1-22-16(5-6-20-22)18(25)24(8-7-23-9-11-27-12-10-23)19-21-15-13-14(26-2)3-4-17(15)28-19;/h3-6,13H,7-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQLQZXQBASSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride are the cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their peroxidase activity. This inhibition results in a decrease in the production of inflammatory mediators like thromboxane, prostaglandins, and prostacyclin.
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.43 g/mol. The structure includes a benzothiazole moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It has been reported to inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), leading to potential anti-inflammatory effects. Additionally, its structure allows for interaction with cellular receptors and pathways implicated in cancer progression.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.5 | Induction of apoptosis |
| A549 | 0.8 | Inhibition of tubulin polymerization |
| MDA-MB-468 | 0.6 | Cell cycle arrest |
These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency in targeting cancer cells.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored through various assays measuring COX inhibition. In vitro studies have shown that it can effectively reduce prostaglandin E2 production in stimulated macrophages.
| Assay | Result | Concentration (µM) |
|---|---|---|
| COX Inhibition | 70% inhibition | 10 |
| Prostaglandin E2 | Reduced production | 10 |
Case Studies
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry investigated the effect of similar benzothiazole derivatives on tumor growth in mouse models. The results indicated a significant reduction in tumor size and an increase in survival rates among treated groups compared to controls.
- Inflammation Model : In a rat model of arthritis, administration of this compound resulted in decreased joint swelling and pain, supporting its potential as an anti-inflammatory agent.
Preparation Methods
Synthetic Route Design and Precursor Selection
Pyrazole Core Synthesis
The 1-methyl-1H-pyrazole-5-carboxylic acid scaffold serves as the foundational building block. A common approach involves the cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. For instance, ethyl 3-oxobutanoate reacts with methylhydrazine in ethanol under reflux to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate. Subsequent saponification with aqueous NaOH generates the free carboxylic acid, critical for downstream amide bond formation.
Functionalization of the Benzothiazole Moiety
5-Methoxybenzo[d]thiazol-2-amine is typically prepared via cyclization of 2-amino-4-methoxyphenol with thiourea in the presence of bromine or iodine, followed by purification via recrystallization. Alternative methods employ microwave-assisted synthesis to enhance reaction efficiency.
Key Reaction Steps and Optimization
Carboxamide Coupling
The coupling of 1-methyl-1H-pyrazole-5-carboxylic acid with 5-methoxybenzo[d]thiazol-2-amine necessitates activation of the carboxyl group. Two predominant methods are documented:
Acid Chloride Intermediate
Conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. The resulting acyl chloride reacts with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, yielding the carboxamide.
Table 1: Comparative Analysis of Acylating Agents
| Acylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 0–5 | 78 |
| C₂O₂Cl₂ | THF | 25 | 85 |
| PCl₅ | Toluene | Reflux | 65 |
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DCM enhances coupling efficiency while minimizing racemization. This method is preferred for thermally sensitive substrates.
Introduction of the Morpholinoethyl Side Chain
Alkylation of the Secondary Amine
The N-(2-morpholinoethyl) group is introduced via nucleophilic substitution. 2-Chloroethylmorpholine reacts with the secondary amine of the carboxamide intermediate in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.
Table 2: Alkylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 60 | 12 | 72 |
| NaHCO₃ | DMF | 80 | 24 | 58 |
| Triethylamine | THF | 25 | 48 | 41 |
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine with hydrogen chloride (HCl) in diethyl ether or ethanol. Crystallization from a mixture of ethanol and ethyl acetate yields the hydrochloride salt.
Analytical Characterization and Validation
Spectroscopic Confirmation
Challenges and Alternative Methodologies
Regioselectivity in Pyrazole Formation
Competing formation of 1-methyl-1H-pyrazole-3-carboxylic acid is mitigated by using excess methylhydrazine and controlled pH.
Solubility Issues
The hydrochloride salt exhibits limited solubility in aqueous media, necessitating formulation studies with co-solvents like polyethylene glycol (PEG-400).
Q & A
Q. Methodology :
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst (e.g., KI for SN2 reactions).
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side reactions (e.g., over-alkylation).
- Computational Modeling : Apply DFT calculations (e.g., Gaussian09) to predict transition states and identify rate-limiting steps. For example, morpholinoethyl group introduction may require steric optimization .
Advanced: How should researchers address contradictions in reported biological activity data?
Case Study : If one study reports potent kinase inhibition while another shows no activity:
Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration, buffer pH).
Structural Confirmation : Ensure test compounds are identical (e.g., check salt form, stereochemistry).
Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
Molecular Docking : Compare binding poses (e.g., AutoDock Vina) to assess target engagement variability .
Advanced: What computational strategies are effective for predicting metabolic stability?
Q. Approach :
- In Silico Metabolism Tools : Use GLUE or ADMET Predictor to identify likely Phase I/II modification sites (e.g., morpholinoethyl demethylation).
- MD Simulations : Run GROMACS to assess conformational stability in cytochrome P450 binding pockets.
- QSAR Modeling : Train models on analogous benzothiazole-pyrazole hybrids to correlate logP and clearance rates .
Basic: What are the stability considerations for long-term storage of this compound?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the morpholinoethyl group.
- Light Sensitivity : Protect from UV exposure (amber vials) due to the benzothiazole moiety’s photosensitivity.
- Humidity Control : Use desiccants (silica gel) to avoid HCl salt deliquescence. Confirm stability via periodic HPLC .
Advanced: How can researchers design derivatives to enhance target selectivity?
Q. Methodology :
Bioisosteric Replacement : Substitute the methoxy group with CF₃ or OCF₃ to modulate lipophilicity.
Side Chain Modulation : Replace morpholinoethyl with piperazinyl or thiomorpholine to alter H-bonding capacity.
Fragment-Based Screening : Use SPR or ITC to identify binding fragments for hybrid molecule design.
Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to guide rational modifications .
Advanced: What strategies resolve low solubility in aqueous buffers for in vitro assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility.
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to exploit amine protonation.
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric micelles for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
